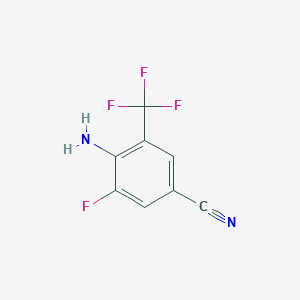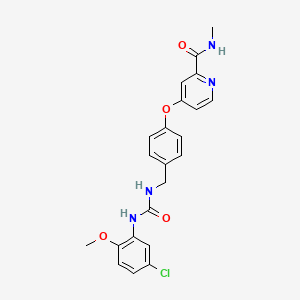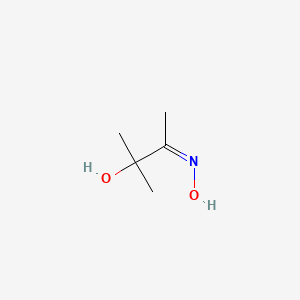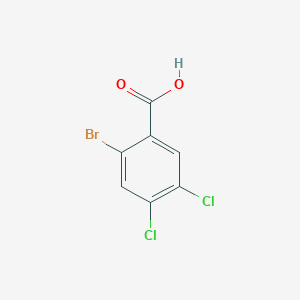
tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate: is an organic compound that features a piperidine ring and an indole ring, with a tert-butyl ester group and a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 1H-indole and 1-(tert-butoxycarbonyl)piperidin-4-one.
Reaction: These starting materials undergo a reaction to form the precursor of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Halogen substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indoline derivatives.
Scientific Research Applications
tert-Butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, including serotonin and dopamine receptors, which play a role in its potential therapeutic effects. The compound may also inhibit certain enzymes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate: Similar in structure but lacks the chlorine substituent on the indole ring.
tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Contains a pyridine ring instead of an indole ring.
Uniqueness
The presence of the chlorine substituent on the indole ring in tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate imparts unique chemical and biological properties, making it distinct from other similar compounds. This chlorine atom can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications .
Properties
Molecular Formula |
C18H23ClN2O2 |
|---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23ClN2O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-5-4-13(19)10-14(15)16/h4-5,10-12,20H,6-9H2,1-3H3 |
InChI Key |
UJIDLCUKNDLTOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


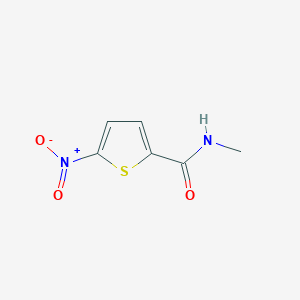
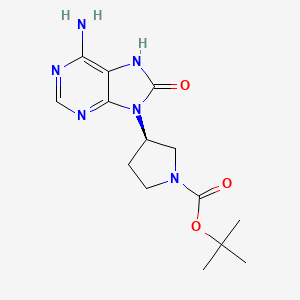

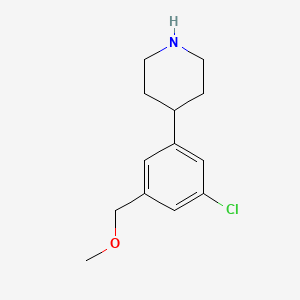
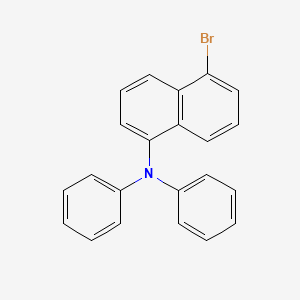

![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)
